molecular formula C7H12O B13454575 Bicyclo[3.2.0]heptan-6-ol

Bicyclo[3.2.0]heptan-6-ol

Cat. No.: B13454575
M. Wt: 112.17 g/mol
InChI Key: UEZSSDXFZQQQDA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]heptan-6-ol: is a bicyclic organic compound with the molecular formula C7H12O It is characterized by a bicyclo[320]heptane skeleton with a hydroxyl group (-OH) attached to the sixth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[3.2.0]heptan-6-ol typically involves the cyclization of appropriate precursors. One common method involves the use of 5-methyl-5-hexen-2-one, which undergoes a series of reactions including the addition of methyl bromoacetate and subsequent cyclization to form the bicyclic structure . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as zinc granules .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemoenzymatic processes. These methods utilize enzymes to catalyze specific steps in the synthesis, ensuring high yield and enantioselectivity . The use of inexpensive reagents and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Bicyclo[3.2.0]heptan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives of this compound .

Scientific Research Applications

Chemistry: Bicyclo[3.2.0]heptan-6-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology and Medicine: In biological research, this compound derivatives are studied for their potential pharmacological properties. These compounds may exhibit activity against certain biological targets, making them candidates for drug development .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its derivatives are employed in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Uniqueness: Bicyclo[3.2.0]heptan-6-ol is unique due to its specific ring structure and the presence of the hydroxyl group at the sixth carbon.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

bicyclo[3.2.0]heptan-6-ol

InChI

InChI=1S/C7H12O/c8-7-4-5-2-1-3-6(5)7/h5-8H,1-4H2

InChI Key

UEZSSDXFZQQQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C2C1)O

Origin of Product

United States

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